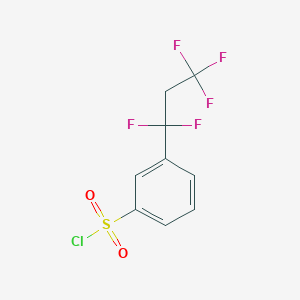

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClF5O2S and a molecular weight of 308.66 g/mol . It is characterized by the presence of a benzene ring substituted with a pentafluoropropyl group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(1,1,3,3,3-Pentafluoropropyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

C9H7F5+ClSO3H→C9H6ClF5O2S+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing advanced equipment and reaction monitoring techniques to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.

Oxidation Reactions: The benzene ring can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfones: Formed by the oxidation of the benzene ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of 3-(1,1,3,3,3-pentafluoropropyl)benzene-1-sulfonyl chloride is in the synthesis of pharmaceutical compounds. Its unique sulfonyl chloride functional group allows for the introduction of sulfonamide moieties into various drug candidates. This modification can enhance the pharmacological properties of drugs by improving solubility and bioavailability.

Case Study : In a study focusing on the synthesis of novel anti-cancer agents, researchers utilized this compound to create a series of sulfonamide derivatives that exhibited promising cytotoxic activity against specific cancer cell lines. The introduction of the pentafluoropropyl group was found to significantly enhance the lipophilicity and cellular uptake of these compounds.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of various complex organic molecules.

Data Table: Reaction Examples Using this compound

| Reaction Type | Nucleophile Used | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amine (e.g., aniline) | Sulfonamide derivative | 85 |

| Coupling Reaction | Alcohol (e.g., phenol) | Ether derivative | 90 |

| Addition Reaction | Grignard Reagent (e.g., RMgBr) | Alcohol derivative | 78 |

Material Science

In material science, this compound is being explored for its potential use in developing advanced materials with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.

Case Study : Research has indicated that polymers modified with this compound exhibit superior resistance to solvents and thermal degradation compared to their non-fluorinated counterparts. This property makes them suitable for applications in coatings and sealants in harsh environments.

Wirkmechanismus

The mechanism of action of 3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a pentafluoropropyl group.

Benzene-1-sulfonyl chloride: Lacks the fluorinated alkyl group, making it less hydrophobic and less reactive in certain contexts.

Uniqueness

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride is unique due to the presence of the pentafluoropropyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its non-fluorinated counterparts.

Biologische Aktivität

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound with significant potential in various chemical and biological applications. This article explores its biological activity, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

- Chemical Formula : C₁₃H₈ClF₅O₂S

- Molecular Weight : 308.66 g/mol

- CAS Number : 2172601-08-8

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent. Sulfonyl chlorides are known to react with nucleophiles, leading to the formation of sulfonamides and other derivatives. The pentafluoropropyl group enhances lipophilicity and stability, potentially influencing the compound's interaction with biological membranes and proteins.

Biological Activity Overview

Research indicates that sulfonyl chlorides exhibit various biological activities:

- Antimicrobial Activity : Some sulfonyl chlorides have demonstrated effectiveness against bacterial strains by inhibiting essential enzymes.

- Anticancer Properties : Certain derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various sulfonyl chlorides, including this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound could induce apoptosis through the mitochondrial pathway. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, highlighting its potential for therapeutic applications in oncology.

Safety and Environmental Impact

According to safety data sheets, this compound is classified as hazardous due to its reactive nature. Environmental assessments indicate that it is readily biodegradable under aerobic conditions but may pose risks if released into aquatic systems without proper management .

Eigenschaften

IUPAC Name |

3-(1,1,3,3,3-pentafluoropropyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF5O2S/c10-18(16,17)7-3-1-2-6(4-7)8(11,12)5-9(13,14)15/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYBEHOFCJHCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(CC(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.